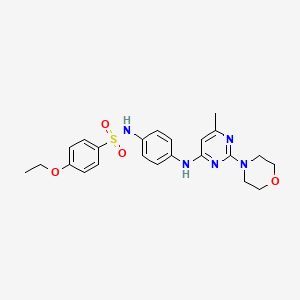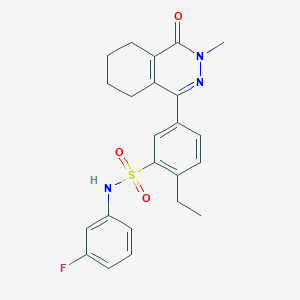![molecular formula C17H12IN3O3S B11315244 N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11315244.png)
N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that features a unique combination of furan, thiadiazole, and benzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the formation of the furan and thiadiazole rings separately, followed by their coupling to the benzofuran moiety. The iodination of the furan ring can be achieved using iodine and a suitable oxidizing agent . The thiadiazole ring is often synthesized via cyclization reactions involving thiosemicarbazides and appropriate electrophiles . The final coupling step may involve amide bond formation using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like m-CPBA.
Substitution: The iodofuran moiety can participate in substitution reactions, such as Sonogashira coupling, to form carbon-carbon bonds with alkynes.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, KMnO4
Reducing Agents: SnCl2, Pd/C with H2
Coupling Reagents: EDCI, DCC, Pd(PPh3)4 for Sonogashira coupling
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Various substituted furan derivatives
Scientific Research Applications
N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with DNA replication . The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene: Shares the thiophene and benzofuran moieties but lacks the iodofuran and thiadiazole rings.
Hydrazone-bearing tricyclic quinazolines: Contains a similar tricyclic structure but with different functional groups and biological activities.
Uniqueness
N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide is unique due to its combination of furan, thiadiazole, and benzofuran rings, which confer specific chemical reactivity and biological activity not found in other compounds.
Properties
Molecular Formula |
C17H12IN3O3S |
|---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C17H12IN3O3S/c1-8-3-4-10-9(2)14(24-12(10)7-8)16(22)20-17-19-15(21-25-17)11-5-6-13(18)23-11/h3-7H,1-2H3,(H,19,20,21,22) |
InChI Key |
OLGZDMBHJNHCBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)NC3=NC(=NS3)C4=CC=C(O4)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one](/img/structure/B11315173.png)

![6-methyl-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11315183.png)
![7-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11315186.png)
![2-(3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B11315193.png)
![N-(4-ethoxyphenyl)-2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11315199.png)

![2-(4-chlorophenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11315206.png)
![6-Bromo-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11315217.png)


![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11315228.png)

![4-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoic acid](/img/structure/B11315245.png)
